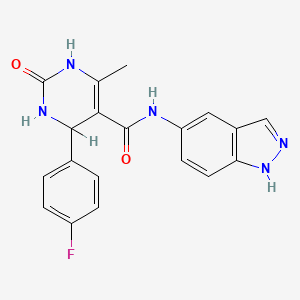
GSK180736A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
GSK180736A is a potent and selective inhibitor of Rho-associated coiled-coil-containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2). It is known for its high selectivity towards GRK2 over other kinases such as GRK1 and GRK5 . The compound has been widely used in scientific research to study the roles of these kinases in various biological processes.
科学的研究の応用
GSK180736A has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of ROCK1 and GRK2.
Biology: Employed in cell-based assays to investigate the roles of ROCK1 and GRK2 in cellular processes such as migration, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated kinase activity, such as cardiovascular diseases and cancer.
Industry: Utilized in the development of kinase inhibitors and other pharmaceutical compounds .
作用機序
GSK180736Aは、ROCK1とGRK2の活性部位に結合して、それらのキナーゼ活性を阻害することにより、その効果を発揮します。この阻害は、これらのキナーゼによって調節される下流のシグナル伝達経路を破壊し、さまざまな生物学的効果をもたらします。 たとえば、ROCK1の阻害は細胞骨格のダイナミクスと細胞運動性に影響を与え、GRK2の阻害はGタンパク質共役受容体のシグナル伝達を調節します .
類似の化合物:
GSK2163632A: 異なる結合様式を持つ別の選択的なGRK阻害剤。
Y-27632: 異なる化学構造を持つ、よく知られたROCK阻害剤。
ファスジル: 脳血管攣縮の治療に臨床的に使用されるROCK阻害剤 .
This compoundの独自性: this compoundは、他のキナーゼよりもGRK2に対して高い選択性と、ROCK1とGRK2の二重阻害による独自性を持っています。 この選択性は、これらのキナーゼのさまざまな生物学的プロセスにおける特定の役割を研究するための貴重なツールとなります .
準備方法
合成経路と反応条件: GSK180736Aの合成は、市販の出発物質から始まる複数の工程を含みます反応条件には、通常、高い収率と純度を達成するために、有機溶媒、触媒、および制御された温度の使用が含まれます .
工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、コスト効率と効率を最適化し、最終製品の高純度と一貫性を確保するために最適化されています。 クロマトグラフィーや結晶化などの高度な精製技術の使用は、工業環境で一般的です .
化学反応の分析
反応の種類: GSK180736Aは、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を生成することができます。
還元: 還元反応は、分子上の官能基を修飾するために実行できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換は芳香族環にさまざまな官能基を導入することができます .
4. 科学研究への応用
This compoundは、以下を含む科学研究で幅広い用途があります。
化学: ROCK1とGRK2の阻害を研究するためのツール化合物として使用されます。
生物学: 細胞ベースのアッセイで、細胞の移動、増殖、アポトーシスなどの細胞プロセスにおけるROCK1とGRK2の役割を調査するために使用されます。
医学: 心血管疾患やがんなど、キナーゼ活性の調節不全を含む病気の潜在的な治療薬として研究されています。
類似化合物との比較
GSK2163632A: Another selective GRK inhibitor with a different binding mode.
Y-27632: A well-known ROCK inhibitor with a different chemical structure.
Fasudil: A ROCK inhibitor used clinically for the treatment of cerebral vasospasm .
Uniqueness of GSK180736A: this compound is unique due to its high selectivity for GRK2 over other kinases and its dual inhibition of ROCK1 and GRK2. This selectivity makes it a valuable tool for studying the specific roles of these kinases in various biological processes .
特性
IUPAC Name |
4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-10-16(17(24-19(27)22-10)11-2-4-13(20)5-3-11)18(26)23-14-6-7-15-12(8-14)9-21-25-15/h2-9,17H,1H3,(H,21,25)(H,23,26)(H2,22,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAIGWIZTYAQTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)NN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (GSK180736A)?
A1: this compound functions as a selective inhibitor of G protein-coupled receptor kinases (GRKs), particularly GRK2. [, , ] It achieves this by binding to the active site of GRK2 in a manner similar to paroxetine, another GRK2 inhibitor. [, ] This binding prevents GRK2 from phosphorylating activated G protein-coupled receptors (GPCRs), a key step in initiating receptor desensitization and internalization. [, ]
Q2: How does the structure of this compound contribute to its selectivity for GRK2?
A2: The structure of this compound, which features an indazole ring, plays a crucial role in its selectivity for GRK2. [, ] Crystallographic studies reveal that the indazole moiety forms strong interactions with the hinge region of the GRK2 active site. [] These interactions are more extensive than those observed with benzodioxole-containing analogs, leading to increased potency but potentially compromising selectivity. [] Furthermore, the binding of this compound stabilizes a specific conformation of the GRK2 kinase domain, which differs from that induced by benzodioxole analogs and may contribute to its selectivity profile. []
Q3: Has this compound demonstrated efficacy in cellular models, and if so, what are the implications?
A3: While this compound exhibits potent in vitro inhibition of GRK2, its efficacy in cell-based assays is limited by its cell permeability. [] This highlights the importance of considering cell membrane penetration when designing GRK inhibitors for therapeutic applications. [] In contrast, paroxetine-based analogs, which exhibit better cell permeability, have shown greater efficacy in blocking the internalization of the μ-opioid receptor, a process driven by GRK2. [] This finding underscores the need for GRK inhibitors with optimized physicochemical properties to ensure effective target engagement within a cellular context.
Q4: Are there ongoing efforts to improve upon the limitations of this compound?
A4: Yes, research efforts are focusing on leveraging structural insights from this compound to develop more potent and selective GRK2 inhibitors. [] For example, the discovery of a novel binding region occupied by a pyrrolopyrimidine-containing compound (GSK2163632A) in the GRK active site offers a promising avenue for designing inhibitors with enhanced selectivity. [] These efforts highlight the importance of structure-based drug design in optimizing GRK inhibitor potency, selectivity, and ultimately, therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














